Sodium 3-hydroxy-2-naphthoate: A Comprehensive Technical Guide on Structural Properties, Synthesis, and Therapeutic Applications
Sodium 3-hydroxy-2-naphthoate: A Comprehensive Technical Guide on Structural Properties, Synthesis, and Therapeutic Applications
Executive Summary
Sodium 3-hydroxy-2-naphthoate (CAS: 14206-62-3), traditionally recognized as a critical anionic coupling component in the synthesis of azo dyes and high-performance pigments[1], has recently emerged as a molecule of significant interest in pharmaceutical sciences. Beyond its utility in advanced material science—where its phenolic hydroxyl and carboxylate moieties form stable complexes with metal ions[1]—this compound exhibits potent biological activity. Recent preclinical studies have identified it as a chemical chaperone capable of mitigating endoplasmic reticulum (ER) stress, restoring insulin sensitivity, and protecting pancreatic β-cells from lipotoxicity[2].
This whitepaper provides an authoritative, in-depth analysis of the chemical properties, synthetic methodologies, and mechanistic applications of Sodium 3-hydroxy-2-naphthoate, designed for researchers and drug development professionals.
Chemical Identity and Quantitative Data
The dual functionality of Sodium 3-hydroxy-2-naphthoate stems from its conjugated naphthalene ring system, which provides lipophilicity, and its adjacent hydroxyl and carboxylate groups, which enable robust hydrogen bonding and metal chelation[1]. In aqueous environments, it serves as an ideal guest molecule for host-guest chemistry, particularly with polyamidoamine (PAMAM) dendrimers[3].
Table 1: Physicochemical Properties and Biological Metrics
| Parameter | Value | Clinical / Chemical Significance |
| IUPAC Name | Sodium 3-hydroxynaphthalene-2-carboxylate | Standard nomenclature[1] |
| CAS Number | 14206-62-3 | Unique identifier[4] |
| Molecular Formula | C₁₁H₇NaO₃ | Defines stoichiometry[5] |
| Molecular Weight | 210.16 g/mol | Low molecular weight favors bioavailability[4] |
| Appearance | White to yellow powder/crystal | Indicator of purity (>98.0% HPLC)[6] |
| ER Stress Inhibition (IC₅₀) | ~44.9 µM | Demonstrates potent chemical chaperone activity[2] |
| Dendrimer Binding Affinity (Kₐ) | 5.35 ± 0.7 M⁻¹ | Indicates strong complexation in nano-carrier systems[3] |
| Dendrimer Stoichiometry | 2 tightly bound guests per dendrimer | Facilitated by hydroxyl-mediated internal charge stabilization[3] |
Synthetic Methodologies
The industrial and laboratory synthesis of Sodium 3-hydroxy-2-naphthoate relies on the Kolbe-Schmitt carboxylation of 2-naphthol, followed by controlled neutralization[1],[7].
Caption: Step-by-step synthesis workflow of Sodium 3-hydroxy-2-naphthoate via the Kolbe-Schmitt reaction.
Protocol 1: Laboratory Synthesis and Isolation
Self-Validating System: This protocol incorporates intermediate pH checks and physical state verifications to ensure the thermodynamic requirements of the electrophilic aromatic substitution are met.
Step 1: Preparation of the Intermediate Acid
-
Reaction: Transfer anhydrous sodium 2-naphtholate to a high-pressure autoclave. Pressurize with CO₂ to 5-6 atm and heat to 220-250°C for 6-8 hours with continuous stirring[7].
-
Mechanistic Rationale: High pressure is required because the electrophilic attack of CO₂ on the naphtholate ring is thermodynamically demanding. Anhydrous conditions are critical; the presence of water would outcompete the naphtholate for CO₂, forming carbonic acid and quenching the reaction[7].
-
-
Isolation: Cool the reactor, vent excess CO₂, and dissolve the solid product in hot deionized water. Slowly add concentrated HCl until the pH reaches 2-3[7].
-
Mechanistic Rationale: Lowering the pH ensures complete protonation of the intermediate carboxylate, driving the precipitation of 3-hydroxy-2-naphthoic acid out of the aqueous phase.
-
-
Validation: Collect the precipitate via vacuum filtration and recrystallize from an ethanol-water mixture. The appearance of distinct white/yellow crystals validates the removal of unreacted naphthol.
Step 2: Neutralization to Sodium Salt
-
Reaction: Suspend the purified 3-hydroxy-2-naphthoic acid (2.9 mmol) in 10 mL of aqueous solution. Slowly add exactly one equivalent of NaOH (2.9 mmol)[3].
-
Mechanistic Rationale: Strict 1:1 stoichiometry is paramount. Adding excess base risks deprotonating the phenolic hydroxyl group (which has a higher pKa), leading to a disodium salt and altering the compound's binding profile.
-
-
Isolation: Remove excess water via freeze-drying (lyophilization)[3].
-
Mechanistic Rationale: Lyophilization is chosen over thermal evaporation to prevent thermal degradation of the organic salt, ensuring a quantitative yield of high-purity Sodium 3-hydroxy-2-naphthoate[3].
-
Mechanistic Applications in Drug Development
Sodium 3-hydroxy-2-naphthoate has demonstrated profound efficacy as a chemical chaperone in the treatment of metabolic disorders. In diabetic microenvironments, elevated free fatty acids (like palmitic acid) induce severe lipotoxicity and endoplasmic reticulum (ER) stress, leading to pancreatic β-cell apoptosis and peripheral insulin resistance[2].
Signaling Pathway Modulations
In preclinical models, administering the compound (150 mg/kg/day) reversed these effects[2]. The drug inhibits ER stress (IC₅₀ = 44.9 µM), which subsequently suppresses the hyperactivation of c-Jun N-terminal kinase (JNK). Because active JNK phosphorylates Insulin Receptor Substrate-1 (IRS-1) at Serine 307—a modification that blocks insulin signaling—the suppression of JNK by Sodium 3-hydroxy-2-naphthoate directly restores insulin sensitivity. This cascade sensitizes PPAR-γ signaling and augments the translocation of GLUT4 to the plasma membrane, restoring glucose homeostasis[2].
Caption: Mechanistic pathway of Sodium 3-hydroxy-2-naphthoate mitigating ER stress and restoring insulin signaling.
Protocol 2: In Vitro Evaluation of ER Stress Mitigation
Self-Validating System: This protocol utilizes internal controls (vehicle-only and PA-only groups) to isolate the specific chaperone activity of the compound.
-
Cell Culture & Induction: Culture INS-1 (pancreatic β-cell) or fully differentiated 3T3-L1 adipocytes. Induce ER stress by incubating the cells in media containing 300 µM Palmitic Acid (PA) and 25 mM glucose for 18 hours[2].
-
Mechanistic Rationale: This specific concentration of PA creates a controlled lipotoxic environment that reliably triggers the Unfolded Protein Response (UPR) without causing immediate, unrescuable necrotic cell death.
-
-
Drug Administration: Co-incubate the stressed cells with serial dilutions of Sodium 3-hydroxy-2-naphthoate (30 µM, 100 µM, and 300 µM)[2].
-
Mechanistic Rationale: Utilizing a concentration gradient establishes a dose-response curve, allowing for the precise calculation of the IC₅₀ and confirming that the observed rescue is pharmacologically driven rather than an artifact.
-
-
Protein Quantification (Validation): Harvest the cell lysates and perform Western blotting for p-JNK and p-IRS-1(S307)[2].
-
Mechanistic Rationale: Quantifying these specific phosphorylated proteins validates the restoration of insulin sensitivity at the molecular level. A dose-dependent decrease in p-JNK directly correlates with the compound's efficacy as an ER stress inhibitor.
-
References
-
Title : Guest-Host Chemistry with Dendrimers—Binding of Carboxylates in Aqueous Solution Source : PLOS One URL : [Link]
-
Title : SODIUM 3-HYDROXY-2-NAPHTHOATE (CID: 23672297) Source : PubChem / Global Substance Registration System (GSRS) URL : [Link]
-
Title : HYDROXYNAPHTHOIC ACID Source : NCATS Inxight Drugs URL : [Link]
Sources
- 1. Sodium 3-hydroxy-2-naphthoate | High-Purity Reagent [benchchem.com]
- 2. HYDROXYNAPHTHOIC ACID [drugs.ncats.io]
- 3. Guest-Host Chemistry with Dendrimers—Binding of Carboxylates in Aqueous Solution | PLOS One [journals.plos.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
